Molecular Weight and Hydrogen-Bonding Capacity vs. N¹-Aryl-1,2,4-Triazole Boronic Ester
The target compound (MW 287.12, C₁₄H₁₈BN₃O₃) carries one additional oxygen atom relative to the common N¹-aryl-1,2,4-triazole pinacol boronate ester analog 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole (CAS 1384951-86-3), which has a MW of 271.12 and formula C₁₄H₁₈BN₃O₂ [1]. This 16 Da mass difference, arising from the carbonyl oxygen on the triazolone ring, confers distinct hydrogen-bond acceptor capability. The triazolone scaffold provides 5 H-bond acceptors versus 3 for the triazole analog, and 1 H-bond donor (the NH of the triazolone) versus 0 for the triazole analog . In drug discovery, this differential hydrogen-bonding capacity can decisively alter target binding, aqueous solubility, and permeability.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and molecular weight |
|---|---|
| Target Compound Data | MW 287.12; 1 H-donor, 5 H-acceptors (C₁₄H₁₈BN₃O₃) |
| Comparator Or Baseline | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole (CAS 1384951-86-3): MW 271.12; 0 H-donors, 3 H-acceptors (C₁₄H₁₈BN₃O₂) |
| Quantified Difference | ΔMW = +16 Da; +1 H-donor; +2 H-acceptors |
| Conditions | Physicochemical property comparison based on molecular structure; TPSA for target = 69.14 Ų (vendor data) vs. ~43 Ų estimated for the triazole analog . |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies must account for the triazolone's additional hydrogen-bonding capacity, as substituting the triazole analog will produce a different pharmacophore with altered target engagement, potentially invalidating SAR conclusions.
- [1] CIRS Group. 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,4-triazole. CAS 1384951-86-3. Molecular Formula: C₁₄H₁₈BN₃O₂. Molecular Weight: 271.12. View Source
